molecular formula C7H11ClN2O B1374787 (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride CAS No. 1416354-93-2

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Cat. No.: B1374787
CAS No.: 1416354-93-2
M. Wt: 174.63 g/mol
InChI Key: PMVFSIPPTOOMTI-OGFXRTJISA-N
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Description

“(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.62804 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Scientific Research Applications

Chemical Reactions and Complexation

  • Complexation with Metal Ions

    The compound forms complexes with metal ions such as copper(II) and cadmium(II), leading to structures with varied geometries. These complexes are characterized using techniques like FT-IR, Raman, and 1H NMR spectroscopy, and X-ray diffraction. The ability of these complexes to interact with biomolecules has been studied through docking studies, comparing with substances like doxorubicin (Mardani et al., 2019).

  • Protecting Group for Carboxylic Acids

    It has been used as a protecting group for methacrylic acid, demonstrating stability under various conditions and potential for extensive use in polymer chemistry (Elladiou & Patrickios, 2012).

Biomedical Applications

  • Antimicrobial Activity

    Derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. This is highlighted in the synthesis and testing of new pyridine derivatives, showcasing the compound's role in developing potential antimicrobial agents (Patel et al., 2011).

  • DNA Interactions and Anticancer Potential

    Studies have been conducted on the interaction of certain complexes containing this compound with DNA, along with their antimicrobial and anticancer activities. These findings underline the potential of these derivatives as therapeutic agents (Abu-Youssef et al., 2010).

Sensing and Detection

  • Chemosensor for Metal Ions: Derivatives of this compound have been used in developing chemosensors for detecting metal ions like mercury and zinc in aqueous solutions and living cells. These sensors are based on fluorescence changes and demonstrate high sensitivity and selectivity (Park et al., 2015).

Synthesis of Organic Compounds

  • Synthesis of Beta3-Adrenergic Receptor Agonists: It has been used in the chemoenzymatic synthesis of optically active forms of the compound, which are valuable moieties in beta3-adrenergic receptor agonists (Perrone et al., 2006).

Mechanism of Action

The mode of action of such compounds often involves interaction with specific biological targets, leading to changes in cellular processes. The exact targets and mode of action can vary widely depending on the specific compound and its chemical structure .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability. These properties can be influenced by the compound’s chemical structure, as well as by various physiological factors .

The result of a compound’s action at the molecular and cellular level can include a wide range of effects, depending on the specific biochemical pathways affected. These effects can be beneficial, as in the case of therapeutic effects, or harmful, as in the case of toxic effects .

Finally, the action environment, including factors such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability .

Properties

IUPAC Name

(1S)-2-amino-1-pyridin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFSIPPTOOMTI-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416354-93-2
Record name 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416354-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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